{2-[(2-Ethylbutyl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Ethylbutyl)amino]phenyl}methanol is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a phenyl group substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Ethylbutyl)amino]phenyl}methanol typically involves the reaction of 2-aminophenol with 2-ethylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Ethylbutyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{2-[(2-Ethylbutyl)amino]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {2-[(2-Ethylbutyl)amino]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {2-[(2-Methylbutyl)amino]phenyl}methanol
- {2-[(2-Propylbutyl)amino]phenyl}methanol
- {2-[(2-Butylbutyl)amino]phenyl}methanol
Uniqueness
{2-[(2-Ethylbutyl)amino]phenyl}methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
[2-(2-ethylbutylamino)phenyl]methanol |
InChI |
InChI=1S/C13H21NO/c1-3-11(4-2)9-14-13-8-6-5-7-12(13)10-15/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
PFFTWPAVOSPOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.